

5-chloro-1H-benzo[d]oxazine-2,4-dione synthesis pathways

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Compound of Interest

Compound Name: 5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione

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An In-depth Technical Guide on the Synthesis of 5-chloro-1H-benzo[d]oxazine-2,4-dione

Introduction

5-chloro-1H-benzo[d][1][2]oxazine-2,4-dione, more commonly known as 5-chloroisatoic anhydride, is a pivotal heterocyclic organic compound.[2][3] Its molecular structure, featuring a benzene ring fused to an oxazine-dione system, makes it a highly reactive and versatile building block in synthetic organic chemistry.[2] The presence of a chlorine atom and two carbonyl groups within its bicyclic framework contributes significantly to its chemical reactivity and utility.[2]

This guide, intended for researchers and professionals in drug development, provides a comprehensive overview of the primary synthesis pathways for 5-chloro-1H-benzo[d]oxazine-2,4-dione. We will delve into the core chemical principles, provide detailed experimental protocols, and discuss the rationale behind methodological choices. The compound serves as a crucial intermediate in the preparation of various biologically active molecules, including compounds with antiproliferative activity and potential delta-5 desaturase inhibitors, highlighting its importance in medicinal chemistry.[4][5]

Primary Synthesis Pathway: Cyclization of 2-Amino-5-chlorobenzoic Acid

The most direct and high-yielding approach to synthesizing 5-chloro-1H-benzo[d]oxazine-2,4-dione involves the cyclization of 2-amino-5-chlorobenzoic acid. This method utilizes a phosgene equivalent, such as triphosgene, to facilitate the formation of the heterocyclic ring system.

Causality and Experimental Rationale

The choice of 2-amino-5-chlorobenzoic acid (also known as 5-chloroanthranilic acid) as the starting material is logical as it already contains the complete carbon and nitrogen skeleton required for the target molecule.^[6] The core of the reaction is the formation of two new bonds: an amide bond and a carbonate-like linkage, which together form the oxazine-dione ring.

Triphosgene (bis(trichloromethyl) carbonate) is employed as a safer, solid substitute for the highly toxic and difficult-to-handle phosgene gas. In the reaction medium, triphosgene decomposes to generate phosgene in situ, which then reacts with the bifunctional anthranilic acid derivative. The amino group acts as a nucleophile, attacking a carbonyl carbon of the phosgene, while the carboxylic acid group engages in a condensation reaction, ultimately leading to the stable, bicyclic anhydride product. The reaction is typically performed at an elevated temperature to ensure the complete decomposition of triphosgene and to drive the cyclization to completion.^{[4][5]}

Experimental Protocol: Synthesis from 2-Amino-5-chlorobenzoic Acid

This protocol is adapted from established literature procedures.^{[4][5]}

- **Reaction Setup:** To a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2-amino-5-chlorobenzoic acid (17 g, 0.1 mol) and 1,2-dichloroethane (200 mL).^[4]
- **Reagent Addition:** In a separate flask, prepare a solution of triphosgene (21 g, 0.07 mol, which is equivalent to 0.21 mol of phosgene) in 1,2-dichloroethane (100 mL).^[4]
- **Reaction Execution:** Heat the suspension of 2-amino-5-chlorobenzoic acid to 80 °C with stirring. Slowly add the triphosgene solution dropwise to the heated suspension.^[4]

- Reaction Completion: After the addition is complete, continue to heat and stir the reaction mixture at 80 °C for 3 hours.[4]
- Work-up and Isolation: Cool the reaction mixture to room temperature, followed by further cooling in an ice-water bath to maximize precipitation.[4]
- Purification: Collect the precipitated white solid by filtration. Wash the solid with a suitable solvent (e.g., cold 1,2-dichloroethane) and dry to yield the final product.[4]

Data Summary

Parameter	Value	Reference
Starting Material	2-Amino-5-chlorobenzoic Acid	[4][5]
Reagent	Triphosgene	[4][5]
Solvent	1,2-Dichloroethane	[4][5]
Temperature	80 °C	[4][5]
Reaction Time	3 hours	[4][5]
Yield	97%	[4]
Appearance	White Solid	[4]
¹ H NMR (300 MHz, DMSO-d6)	δ 11.85 (br, 1H), 7.88 (d, J=2.4 Hz, 1H), 7.78 (dd, J=8.7, 2.4 Hz, 1H), 7.15 (d, J=8.7 Hz, 1H)	[4]

Synthesis Pathway Diagram

Caption: Primary synthesis via phosgenation of 2-amino-5-chlorobenzoic acid.

Alternative Synthetic Approaches

While the phosgenation route is highly efficient, other methods have been developed, often to avoid hazardous reagents or to start from different precursors.

Cyclization of N-Protected Anthranilic Acids

An alternative strategy involves the use of N-protected 2-aminobenzoic acids, which can be cyclized using thionyl chloride (SOCl_2).^[7] This method avoids phosgene derivatives entirely.

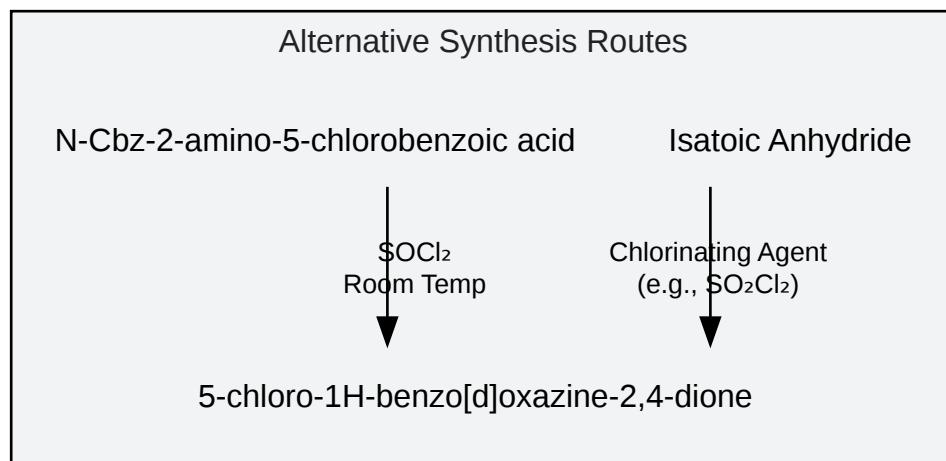
- Principle: The starting material, such as Cbz-protected 2-amino-5-chlorobenzoic acid, is treated with an excess of thionyl chloride. The SOCl_2 serves a dual purpose: it activates the carboxylic acid by converting it to an acyl chloride, and it facilitates the cleavage of the protecting group, followed by intramolecular cyclization to form the benzoxazinedione ring.^[7] This reaction proceeds smoothly at room temperature and typically results in high yields.^[7]

Direct Chlorination of Isatoic Anhydride

Another potential pathway is the direct chlorination of the parent compound, isatoic anhydride (1H-benzo[d][1][2]oxazine-2,4-dione).^[2]

- Principle: This approach relies on an electrophilic aromatic substitution reaction. A chlorinating agent (e.g., Cl_2 , SO_2Cl_2) and a Lewis acid catalyst would be used to introduce a chlorine atom onto the benzene ring. The challenge with this method lies in controlling the regioselectivity to ensure the chlorine atom is directed specifically to the desired 5-position.

Alternative Pathways Diagram



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Caption: Alternative routes to 5-chloroisatoic anhydride.

Downstream Reactions and Applications

The synthetic value of 5-chloro-1H-benzo[d]oxazine-2,4-dione lies in its reactivity, particularly as a precursor to other complex molecules.

N-Alkylation

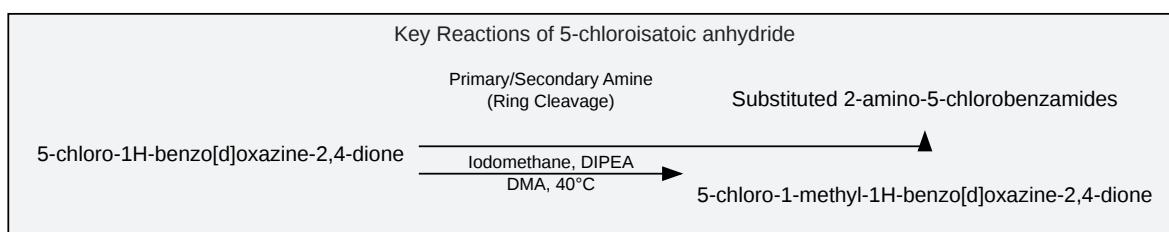
The nitrogen atom at the 1-position can be readily alkylated. For instance, reacting 5-chloroisatoic anhydride with an alkyl halide like iodomethane in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) yields the N-alkylated product.[\[1\]](#)

- Protocol Example (N-Methylation): 5-chloroisatoic anhydride (1.0 eq) is stirred with iodomethane (4 eq) and DIPEA in N,N-dimethylacetamide (DMA) at 40 °C for 5 hours to produce 5-chloro-1-methyl-1H-benzo[d][\[1\]](#)[\[2\]](#)oxazine-2,4-dione in approximately 70% yield.
[\[1\]](#)

Ring-Opening Reactions with Nucleophiles

A key reaction of isatoic anhydrides is their susceptibility to ring-opening by nucleophiles. Treatment with amines, for example, leads to the formation of 2-aminobenzamide derivatives.[\[2\]](#) This transformation is fundamental in the synthesis of various pharmaceutical scaffolds, such as quinazolinones.

Reactivity Diagram



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Caption: Common downstream reactions from the target compound.

Conclusion

The synthesis of 5-chloro-1H-benzo[d]oxazine-2,4-dione is most efficiently achieved through the cyclization of 2-amino-5-chlorobenzoic acid using triphosgene, a method that is both high-yielding and scalable. Alternative routes, such as those employing N-protected precursors, offer viable, phosgene-free options. The compound's significance is underscored by its utility as a versatile intermediate, enabling the construction of a wide array of more complex, biologically relevant molecules through straightforward N-alkylation and ring-opening reactions. This guide provides the foundational knowledge for researchers to confidently synthesize and utilize this important heterocyclic building block in their scientific endeavors.

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